Cas no 86-30-6 (N-nitrosodiphenylamine)

N-nitrosodiphenylamine 化学的及び物理的性質
名前と識別子
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- N-nitrosodiphenylamine
- Diphenylnitrosamine
- N-Nitroso-N-phenylbenzenamine
- N-Nitrosodiphenylamine (2nd Lot)
- N-Nitrosodiphenylamine solution
- delacj
- Ndpa
- NdphA
- Ortard
- Redax
- Sconoc
- TJB
- Vultrol
- NCGC00259008-01
- N-NITROSO-DIPHENYLAMINE
- NCGC00091777-03
- N-NITROSODIPHENYLAMINE (2,2',4,4',6,6'-D6)
- FT-0629592
- 2-Oxo-1,1-diphenylhydrazine #
- N-Nitrosodiphenylamine, technical, >=97.0% (N)
- DTXCID001030
- CHEMBL165491
- Diphenylnitrosoamine
- WLN: ONNR&R
- CCRIS 464
- N,N-diphenylnitrous amide
- EINECS 201-663-0
- NSC-585
- N-NITROSODIPHENYLAMINE [HSDB]
- Vulcatard
- N-Nitrosodiphenylamine, analytical standard
- NCGC00254349-01
- BS-43792
- 86-30-6
- Benzenamine, N-nitroso-N-phenyl-
- Diphenyl N-nitrosoamine
- AI3-00698
- CAS-86-30-6
- STL453728
- D0899
- Z276119944
- Curetard A
- UNII-AP2V89J1DA
- Vulkalent A
- nitrosodiphenylamin-
- Retarder J
- NSC585
- N-Nitroso-N-phenylaniline
- Delac J
- CHEBI:34875
- EN300-7476948
- Nitrosodiphenylamine
- Q4995308
- Naugard TJB
- DTXSID6021030
- N,N-Diphenyl-N-nitrosoamine
- BRN 0909531
- AKOS015915016
- Tox21_201457
- Vulcalent A
- N-Nitrosodifenylamin [Czech]
- BIDD:ER0645
- E78934
- Diphenylamine, N-nitroso-
- Vulcatard A
- N-Nitroso-N-diphenylamine
- N-NITROSODIPHENYLAMINE [IARC]
- NCI-C02880
- AP2V89J1DA
- LS-1853
- Diphenylnitrosamin
- N-Nitrosodifenylamin
- Difenylnitrosamin
- NCGC00091777-04
- NSC 585
- Tox21_300574
- N-nitroso-N-phen ylbenzenamine
- Vulkalent A [Czech]
- Difenylnitrosamin [Czech]
- N,N-Diphenylnitrosamine
- NCGC00091777-01
- NCGC00091777-02
- Bencenamina, n-nitroso-n-fenil-
- diphenyl-N-nitrosoamine
- HSDB 2875
- Diphenylnitrosamin [German]
- SCHEMBL80329
- Diphenylamine, N-nitroso- (7CI, 8CI)
- N-Nitroso-N-phenylbenzenamine (ACI)
- Antioxidant NDPA
- Diphenam N
- N-Phenyl-N-nitrosoaniline
- PHENYL-N-NITROSOAMINE
- DIPHENYLNITROSAMIN (GERMAN)
- N-NITROSODIPHENYLAMINE (IARC)
- NS00000623
- NNitrosodifenylamin
- diphenyl nitrosamine
- N-Nitroso-N-phenyl benzenamine
- VULKALENT A (CZECH)
- N,NDiphenylnitrosamine
- NNitrosoNphenylaniline
- Diphenylamine, Nnitroso
- NNitrosodiphenylamine
- Diphenyl Nnitrosoamine
- NNitrosoNphenylbenzenamine
- N-NITROSODIFENYLAMIN (CZECH)
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- MDL: MFCD00019920
- インチ: 1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
- InChIKey: UBUCNCOMADRQHX-UHFFFAOYSA-N
- ほほえんだ: O=NN(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 198.07900
- どういたいしつりょう: 198.079313
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 32.7
じっけんとくせい
- 色と性状: 黄色から茶色の粉末またはフレーク状結晶
- 密度みつど: 1.23
- ゆうかいてん: 65.0 to 69.0 deg-C
- ふってん: 268 ºC
- フラッシュポイント: 11 °C
- 屈折率: 1.6330 (estimate)
- ようかいど: methanol: 0.1 g/mL, clear
- すいようせい: 不溶性
- あんていせい: Stability Combustible. Incompatible with oxidising agents.
- PSA: 32.67000
- LogP: 3.50610
- ようかいせい: 水(0.0035 g/100 ml)に溶けない。アセトン/熱ベンゼン/熱エタノール/酢酸エチル/ジクロロメタン/四塩化炭素/二硫化炭素、N,N−ジメチルホルムアミド、ジエチルエーテルなどの有機溶媒に溶解しやすい
- 濃度: 5000 μg/mL in methanol
N-nitrosodiphenylamine セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 1230 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S22; S36/37; S53; S45; S16; S7
- 福カードFコード:4.10-9-23
- RTECS番号:JJ9800000
-
危険物標識:
- 包装グループ:III
- ちょぞうじょうけん:room temp
- 危険レベル:9
- リスク用語:R22
N-nitrosodiphenylamine 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
N-nitrosodiphenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R129563-5g |
N-nitrosodiphenylamine |
86-30-6 | 95% | 5g |
¥36 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19240-25g |
N-Nitrosodiphenylamine |
86-30-6 | 25g |
¥148.0 | 2021-09-08 | ||
Enamine | EN300-7476948-10.0g |
N-nitroso-N-phenylaniline |
86-30-6 | 95.0% | 10.0g |
$319.0 | 2025-03-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013430-100g |
N-nitrosodiphenylamine |
86-30-6 | 98% | 100g |
¥468 | 2024-05-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N835537-5g |
N-Nitrosodiphenylamine |
86-30-6 | 95% | 5g |
¥37.00 | 2022-09-01 | |
TRC | N525775-25g |
N-Nitrosodiphenylamine |
86-30-6 | 25g |
$119.00 | 2023-05-17 | ||
Enamine | EN300-7476948-0.5g |
N-nitroso-N-phenylaniline |
86-30-6 | 95.0% | 0.5g |
$37.0 | 2025-03-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R129563-100g |
N-nitrosodiphenylamine |
86-30-6 | 95% | 100g |
¥303 | 2024-05-21 | |
Enamine | EN300-7476948-2.5g |
N-nitroso-N-phenylaniline |
86-30-6 | 95.0% | 2.5g |
$96.0 | 2025-03-21 | |
Enamine | EN300-7476948-1.0g |
N-nitroso-N-phenylaniline |
86-30-6 | 95.0% | 1.0g |
$47.0 | 2025-03-21 |
N-nitrosodiphenylamine 合成方法
ごうせいかいろ 1
1.2 Reagents: Silica
ごうせいかいろ 2
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ごうせいかいろ 5
ごうせいかいろ 6
2.1 Solvents: Acetone
ごうせいかいろ 7
2.1 Solvents: Benzene-d6 ; 8 h, rt
ごうせいかいろ 8
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ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
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2.1 Solvents: Acetone
ごうせいかいろ 22
N-nitrosodiphenylamine Raw materials
- Trimethylphenyltin
- N-Methyldiphenylamine
- phenylthalium(III) di(trifluoroacetate)
- 1-Phenyl-1-pentanone 2,2-diphenylhydrazone
- FORMALDEHYDE, DINITRO-, DIPHENYLHYDRAZONE
- N-nitrosodiphenylamine
- Nitrosobenzene
- Urea, N-(4-methylphenyl)-N-nitroso-N',N'-bis(phenylmethyl)-
- Phenyltrimethylsilane
N-nitrosodiphenylamine Preparation Products
N-nitrosodiphenylamine 関連文献
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1. The chemistry of nitroso-compounds. Part VI. Direct and indirect transnitrosation reactions of N-nitrosodiphenylamineBrian C. Challis,Martin R. Osborne J. Chem. Soc. Perkin Trans. 2 1973 1526
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C. L. Walters,M. J. Downes,M. W. Edwards,P. L. R. Smith Analyst 1978 103 1127
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3. Kinetics and mechanism of the denitrosation of nitrosamines in ethanolShivraj S. Johal,D. Lyn H. Williams,Erwin Buncel J. Chem. Soc. Perkin Trans. 2 1980 165
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4. Detection of organic and inorganic gunshot residues from hands using complexing agents and LC-MS/MSWilliam Feeney,Korina Menking-Hoggatt,Courtney Vander Pyl,Colby E. Ott,Suzanne Bell,Luis Arroyo,Tatiana Trejos Anal. Methods 2021 13 3024
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5. Nitrosation and nitrosylation of haemoproteins and related compounds. Part 2. The reaction of nitrous acid with the side chains of α-acylamino-acid estersRaymond Bonnett,Popi Nicolaidou J. Chem. Soc. Perkin Trans. 1 1979 1969
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6. Chemistry of nitroso-compounds. The reaction of N-nitrosodiphenylamine with N-methylaniline—a direct transnitrosationB. C. Challis,M. R. Osborne J. Chem. Soc. Chem. Commun. 1972 518
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7. Dual-functional imprinted magnetic nanoprobes for fluorescence detection of N-nitrosodiphenylamineYufeng Hu,Jie Liu,Junyu Li,Tao Chen,Minghuo Wu Anal. Methods 2018 10 2384
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8. Determination of a non-volatile nitrosamine by using denitrosation and a chemiluminescence analyserM. J. Downes,M. W. Edwards,T. S. Elsey,C. L. Walters Analyst 1976 101 742
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Xiuying Peng,Jinfeng Zou,Zhiguang Liu,Yujing Guo New J. Chem. 2019 43 820
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Raquel S. Chaves,Joao E. Rodrigues,Miguel M. Santos,Maria J. Benoliel,Vitor V. Cardoso Anal. Methods 2022 14 4967
N-nitrosodiphenylamineに関する追加情報
Recent Advances in the Study of N-Nitrosodiphenylamine (CAS 86-30-6): Implications for Chemical and Biomedical Research
N-Nitrosodiphenylamine (NDPA, CAS 86-30-6) is a nitrosamine compound that has garnered significant attention in both chemical and biomedical research due to its potential toxicity and environmental impact. Recent studies have focused on understanding its formation, degradation pathways, and biological effects, particularly in the context of industrial applications and human health risks. This research brief synthesizes the latest findings on NDPA, highlighting key advancements and their implications for the field.
A 2023 study published in Environmental Science & Technology investigated the degradation mechanisms of NDPA under various environmental conditions. The researchers employed advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to identify intermediate degradation products. Their findings revealed that photodegradation plays a critical role in breaking down NDPA, with hydroxyl radicals (•OH) acting as the primary reactive species. This study provides valuable insights into mitigating NDPA contamination in water systems.
In the biomedical realm, a recent Journal of Toxicology and Applied Pharmacology article explored the carcinogenic potential of NDPA using in vitro and in vivo models. The study demonstrated that NDPA induces DNA damage in human liver cells (HepG2) through the formation of reactive oxygen species (ROS). Furthermore, chronic exposure to NDPA in rodent models was associated with an increased incidence of hepatocellular carcinoma. These findings underscore the need for stringent regulatory measures to limit human exposure to NDPA, particularly in occupational settings.
Another noteworthy development is the application of computational chemistry to predict the reactivity and toxicity of NDPA. A 2024 study in Chemical Research in Toxicology utilized density functional theory (DFT) calculations to model the electronic structure of NDPA and its interactions with biological macromolecules. The results suggested that NDPA's nitroso group is highly electrophilic, facilitating its binding to DNA and proteins. This computational approach offers a cost-effective strategy for screening nitrosamine compounds and prioritizing them for further experimental validation.
From an industrial perspective, recent efforts have focused on developing safer alternatives to NDPA, which has historically been used as a rubber accelerator and corrosion inhibitor. A 2023 patent application disclosed a novel, non-nitrosamine compound that exhibits comparable performance in rubber vulcanization without the associated health risks. This innovation represents a significant step forward in reducing the reliance on NDPA in manufacturing processes.
In conclusion, the latest research on N-Nitrosodiphenylamine (CAS 86-30-6) underscores its dual role as both an environmental contaminant and a potential health hazard. Advances in degradation techniques, toxicity assessment, and computational modeling have deepened our understanding of this compound, while the development of safer alternatives promises to mitigate its risks. Continued interdisciplinary collaboration will be essential to address the challenges posed by NDPA and similar nitrosamine compounds.
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